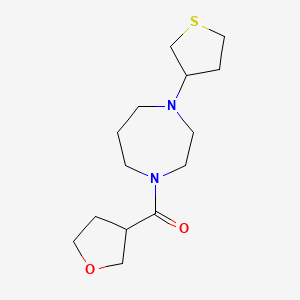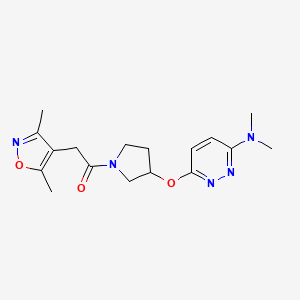![molecular formula C18H14FN5S B2927412 3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-43-9](/img/structure/B2927412.png)
3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methods and Structural Characterization
Research into triazolopyrimidine derivatives often focuses on their synthesis and structural analysis. For example, studies have reported on the synthesis of various derivatives through condensation reactions, highlighting the versatility of triazolopyrimidines as scaffolds for further chemical modification. Such works detail the crystalline structure of these compounds, achieved through techniques like X-ray diffraction, and discuss their spectroscopic properties, including NMR and IR spectroscopy. These analyses are crucial for understanding the compound's reactivity and potential interactions with biological targets (Lahmidi et al., 2019).
Biological Activity and Pharmacological Potential
Triazolopyrimidines are noted for their wide range of pharmacological activities. They have been studied as anticancer, antimicrobial, and anti-tubercular agents, among others. The structure-activity relationships (SARs) derived from these studies inform the design of molecules with improved efficacy and selectivity for specific biological targets. The versatility of the triazolopyrimidine scaffold allows for the development of compounds with varied functional groups, enhancing their application in drug discovery and development (Merugu et al., 2022).
Antimicrobial Applications
Certain derivatives of triazolopyrimidines have been specifically synthesized for their antimicrobial properties. Research has demonstrated the potential of these compounds to inhibit the growth of various bacterial strains, including resistant ones. This makes triazolopyrimidines valuable candidates for the development of new antibiotics, addressing the growing concern of antimicrobial resistance (Abdel-Rahman et al., 2009).
Chemical and Physical Properties
The chemical and physical properties of triazolopyrimidine derivatives, such as their electron density and hydrogen bonding capabilities, have been studied to understand their potential applications further. These properties are essential for predicting the behavior of these compounds in biological systems and their interactions with other molecules, which is critical for designing effective drugs (Salem et al., 2015).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-4-2-3-5-13(12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARHMOHOPVSBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)
![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)
![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)

![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)
